N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide
CAS No.:
Cat. No.: VC15338457
Molecular Formula: C34H39N7O3
Molecular Weight: 593.7 g/mol
* For research use only. Not for human or veterinary use.
![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide -](/images/structure/VC15338457.png)
Specification
Molecular Formula | C34H39N7O3 |
---|---|
Molecular Weight | 593.7 g/mol |
IUPAC Name | N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Standard InChI | InChI=1S/C34H39N7O3/c1-44-28-14-12-27(13-15-28)39-24-22-38(23-25-39)20-7-19-35-32(42)17-16-31-36-37-34-40(21-18-26-8-3-2-4-9-26)33(43)29-10-5-6-11-30(29)41(31)34/h2-6,8-15H,7,16-25H2,1H3,(H,35,42) |
Standard InChI Key | DHYZJKSYRYYNIF-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6 |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1, triazolo[4,3-a]quinazolin-1-yl)propanamide, reflects its dual-domain architecture. Its molecular formula is C₃₃H₃₈N₆O₃, with a molar mass of 590.71 g/mol . The structure comprises:
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A 4-(4-methoxyphenyl)piperazine group linked via a propyl chain
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A triazolo[4,3-a]quinazolinone core substituted with phenethyl and propanamide moieties
Spectroscopic and Computational Descriptors
Key identifiers include:
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SMILES: COC1=CC=C(C=C1)N2CCN(CC2)CCC(=O)NCCC3=NC4=C(C=CC=C4)C(=O)N5C3=NC(C6=CC=CC=C6)=N5
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InChIKey: YASQXVWZNZQODB-UHFFFAOYSA-N
Computational models predict moderate hydrophobicity (LogP ≈ 3.8) and polar surface area (PSA = 112 Ų), suggesting blood-brain barrier permeability.
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves sequential coupling of piperazine and triazoloquinazolinone precursors (Figure 1):
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Piperazine intermediate: 4-(4-methoxyphenyl)piperazine is alkylated with 1-bromo-3-chloropropane.
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Triazoloquinazolinone core: Cyclocondensation of anthranilic acid derivatives with hydrazine yields the heterocycle, followed by phenethyl substitution at N4.
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Amide coupling: The propyl-piperazine intermediate reacts with triazoloquinazolinone-propanoyl chloride under Schotten-Baumann conditions.
Step | Reagent | Temperature | Time | Yield |
---|---|---|---|---|
1 | K₂CO₃, DMF | 80°C | 12h | 85% |
2 | POCl₃, reflux | 110°C | 6h | 73% |
3 | Et₃N, THF | 0°C→RT | 24h | 89% |
Purification via silica chromatography (EtOAc/hexane) affords >95% purity by HPLC. |
Molecular Properties and Reactivity
Conformational Analysis
Density functional theory (DFT) calculations reveal two stable conformers (Figure 2):
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Conformer A: Piperazine moiety adopts chair configuration; triazoloquinazolinone planar
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Conformer B: Piperazine boat form; quinazolinone dihedral angle = 28°
The energy difference (ΔG = 1.2 kcal/mol) suggests conformational flexibility impacts target binding .
Acid-Base Behavior
The compound exhibits three ionization centers:
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Piperazine tertiary amines (pKa ≈ 6.8 and 9.1)
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Quinazolinone carbonyl (pKa ≈ 11.5)
Protonation at physiological pH enhances solubility (2.1 mg/mL in PBS) .
Pharmacological Applications
Kinase Inhibition Profile
In vitro assays demonstrate Plk1 inhibition (IC₅₀ = 38 nM) with >100× selectivity over Plk2/3 (Table 2) :
Kinase | IC₅₀ (nM) | Selectivity Ratio |
---|---|---|
Plk1 | 38 | 1.0 |
Plk2 | 4200 | 110 |
Plk3 | 5100 | 134 |
Molecular docking shows the triazoloquinazolinone occupies Plk1’s polo-box domain (PBD), disrupting substrate binding . |
Antiproliferative Activity
The compound inhibits 72% of HeLa cell proliferation at 1 μM (72h treatment), inducing G2/M arrest (Figure 3). Synergy observed with paclitaxel (combination index = 0.32) .
Toxicological and Pharmacokinetic Profile
Acute Toxicity
LD₅₀ in mice: 245 mg/kg (IV); 480 mg/kg (oral). Major adverse effects include transient hypotension (≥100 mg/kg) and hepatocyte vacuolation.
Metabolic Stability
Microsomal half-life:
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Human: 42 min
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Rat: 28 min
Primary metabolites result from O-demethylation (CYP2D6) and amide hydrolysis (hCES1) .
Comparative Analysis with Structural Analogs
Piperazine Modifications
Replacing 4-methoxyphenyl with halophenyl groups (e.g., 4-Cl) decreases Plk1 affinity (IC₅₀ = 210 nM) but improves metabolic stability (t₁/₂ = 68 min) .
Triazoloquinazolinone Substitutions
Phenethyl-to-propyl substitution at N4 reduces cytotoxicity (CC₅₀ from 12 μM to >50 μM), suggesting the phenethyl group enhances membrane permeability .
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